molecular formula C7H19NO B018417 Triethylmethylammonium hydroxide CAS No. 109334-81-8

Triethylmethylammonium hydroxide

Cat. No.: B018417
CAS No.: 109334-81-8
M. Wt: 133.23 g/mol
InChI Key: JAJRRCSBKZOLPA-UHFFFAOYSA-M
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Description

Triethylmethylammonium hydroxide is a useful research compound. Its molecular formula is C7H19NO and its molecular weight is 133.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nutritional Science : Triethyl-g-hydroxyethylammonium hydroxide and its analogs have been found to exhibit choline-like action, preventing fat deposition in rats on high-fat, low-choline diets, showing a 70% activity similar to choline (Channon, Platt, & Smith, 1937).

  • Food Chemistry : Tetramethylammonium hydroxide has been used to characterize trace amounts of chlorogenic acids in foods using conventional proton NMR methods (Clifford, Kellard, & Birch, 1989).

  • Material Science : It improves the dispersion of SiC particles in aqueous suspension by increasing their negative zeta potential, optimizing dispersion at pH 10 (Li, Chen, Gu, & Jin, 2004).

  • Polymer Analysis : Tetramethylammonium hydroxide thermochemolysis can produce carboxylic acid methyl esters by reacting with aldehydes, offering a new method for analyzing polymers (Tánczos, Schöflinger, Schmidt, & Balla, 1997).

  • Energy Storage : High concentrations of tetramethylammonium ions in electrolytes can increase the number of ions accumulated in activated carbon electrodes, leading to higher capacitance in electric double-layer capacitors (Nambu, Takahashi, Suzuki, & Sasaki, 2013).

  • Nanomaterials : The carbon-chain length of tetraalkyl ammonium hydroxides influences particle size, shape, and phase transformation in hydrothermal synthesis of nanocrystalline TiO2 powders (Yang, Mei, & Ferreira, 2004).

  • Microfabrication : Replenishing lost water content in TMAH solution during fabrication of deep cavities with mesa structures in SOI wafers maintains etching characteristics comparable to fresh solution (Menon, Ashok, Rao, Pandey, & Pal, 2020).

  • Chemical Production : The microbial electrolysis desalination and chemical-production cell (MEDCC) produces tetramethylammonium hydroxide with high efficiency and low energy consumption, showing potential for chemical production (Liu, Luo, Tang, Chen, Zhang, & Hou, 2014).

  • Environmental Treatment : Aerobic treatment of waste from electronic industries can effectively remove about 99% of tetramethylammonium hydroxide, indicating trends in TMAH, ammonium ions, and biomass concentration (Michelis, Renzo, Saraullo, & Vegliò, 2017).

  • Solar Cells : TMAH-based defect passivation and interface engineering enable efficient fabrication of ETL-free perovskite solar cells with 20.1% efficiency and reduced J-V hysteresis (Huang, Lin, Fu, Liu, Xu, Sun, Wang, Zeng, & Ke, 2019).

Safety and Hazards

Triethylmethylammonium hydroxide is classified as a skin corrosive (Category 1A) and can cause serious eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Mechanism of Action

Target of Action

Triethylmethylammonium hydroxide (TEMAH) is a quaternary ammonium compound . Its primary targets are the pH levels of reaction mixtures in various chemical syntheses . It is used to adjust the pH of the reaction mixture, which plays a crucial role in the synthesis of various compounds .

Mode of Action

TEMAH interacts with its targets by acting as a pH adjuster . It can increase the pH of a reaction mixture, thereby facilitating the synthesis of various compounds . For instance, it is used in the synthesis of H2VOPO4, which is further used to synthesize a vanadium phosphate named ε-VOPO4 .

Biochemical Pathways

It is known that temah plays a key role in the synthesis of various compounds, such as ε-vopo4 . The downstream effects of these syntheses depend on the specific compounds being synthesized and their respective roles in various biochemical processes.

Pharmacokinetics

Given its use in chemical syntheses, it is likely that its bioavailability is influenced by factors such as concentration, temperature, and the presence of other compounds in the reaction mixture .

Result of Action

The result of TEMAH’s action is the successful synthesis of various compounds . For instance, it facilitates the synthesis of ε-VOPO4 by adjusting the pH of the reaction mixture . The molecular and cellular effects of TEMAH’s action depend on the specific compounds being synthesized and their respective roles in various biochemical processes.

Action Environment

The action, efficacy, and stability of TEMAH are influenced by various environmental factors. These include the concentration of TEMAH in the reaction mixture, the temperature of the reaction, and the presence of other compounds in the mixture . Adjusting these factors can optimize the effectiveness of TEMAH in facilitating chemical syntheses .

Properties

IUPAC Name

triethyl(methyl)azanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N.H2O/c1-5-8(4,6-2)7-3;/h5-7H2,1-4H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJRRCSBKZOLPA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CC.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562588
Record name N,N-Diethyl-N-methylethanaminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109334-81-8
Record name Methyltriethylammonium hydroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109334-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-N-methylethanaminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why was Triethylmethylammonium hydroxide investigated as a potential alternative to potassium hydroxide for alkali conditioning of amidoxime-based adsorbents in uranium extraction?

A1: The research aimed to identify alkali conditioning agents that could enhance the performance of amidoxime-based adsorbents while potentially offering cost advantages over potassium hydroxide (KOH) []. This compound, alongside other inorganic and organic bases, was investigated for its ability to influence uranium adsorption capacity and selectivity.

Q2: Did the study find this compound to be a superior alkali conditioning agent compared to potassium hydroxide for uranium adsorption from seawater?

A2: While the study explored this compound as a potential alternative, the results indicated that sodium hydroxide (NaOH) emerged as a more promising candidate []. NaOH demonstrated higher uranium uptake capacity and selectivity compared to both KOH and this compound. The research concluded that NaOH could be a more cost-effective alkali conditioning reagent for enhancing uranium adsorption from seawater using amidoxime-based adsorbents.

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